2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Scientific Research Applications
Synthesis and Chemical Properties
The compound , due to its complex structure, is a subject of interest in the synthesis and study of fused heterocyclic compounds. Research has shown that similar structures can serve as building blocks in the synthesis of various heterocyclic compounds. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones has been achieved using N-aryl-2-chloroacetamides as electrophilic components, indicating the utility of such structures in creating biologically relevant molecules (Janardhan et al., 2014). Additionally, the design and synthesis of novel pyrazolopyrimidines derivatives have highlighted their potential as anticancer and anti-5-lipoxygenase agents, suggesting the therapeutic potential of such compounds (Rahmouni et al., 2016).
Biological Applications
Compounds with similar structures have been synthesized and evaluated for various biological activities. For example, new heterocycles incorporating a thiadiazole moiety have shown insecticidal activities against the cotton leafworm, indicating their potential use in agricultural pest control (Fadda et al., 2017). In the realm of cancer research, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors highlight the diagnostic and therapeutic potential of these compounds in neurodegenerative disorders and cancer imaging (Fookes et al., 2008).
Imaging and Diagnostic Applications
The development of novel ligands for positron emission tomography (PET) imaging based on pyrazolopyrimidine structures demonstrates their application in cancer imaging. These compounds can significantly enhance the molecular imaging of translocator protein (TSPO)-expressing cancers, aiding in the diagnosis and monitoring of treatment efficacy (Tang et al., 2013).
Future Directions
The future research directions could involve further optimization of similar compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, the synthesis and evaluation of novel organoselenides of synthetic and biological importance could be explored .
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, disrupting normal cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and metabolism are areas of ongoing research .
Result of Action
Preliminary studies suggest it may have antitumor activity, indicating it could induce cell cycle arrest and apoptosis in certain cancer cell lines .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-3-29-22-21(15(2)27-29)26-24(34-13-20(30)25-17-7-5-4-6-8-17)28(23(22)31)12-16-9-10-18-19(11-16)33-14-32-18/h4-11H,3,12-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXELTSRBDYKXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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